molecular formula C21H15BrN4O B2402024 (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one CAS No. 304446-57-9

(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one

Cat. No.: B2402024
CAS No.: 304446-57-9
M. Wt: 419.282
InChI Key: IXCASZXCBUAILD-OEAKJJBVSA-N
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Description

(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a bromobenzylidene group, which may contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one typically involves the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate is then reacted with 2-phenyl-4H-quinazolin-4-one under acidic or basic conditions to form the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. Further research is needed to elucidate the exact mechanism of action for this compound.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: A parent compound with similar structural features.

    4-Bromobenzylidene derivatives: Compounds with similar benzylidene groups.

    Hydrazinyl derivatives: Compounds containing hydrazine functional groups.

Uniqueness

(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one is unique due to the combination of its quinazolinone core, bromobenzylidene group, and hydrazinyl moiety. This unique structure may contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O/c22-16-12-10-15(11-13-16)14-23-25-21-24-19-9-5-4-8-18(19)20(27)26(21)17-6-2-1-3-7-17/h1-14H,(H,24,25)/b23-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCASZXCBUAILD-OEAKJJBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN=CC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N/N=C/C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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